molecular formula C15H21N3 B11741701 (2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine

(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11741701
M. Wt: 243.35 g/mol
InChI Key: QGTKBIUJKKMUFN-UHFFFAOYSA-N
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Description

(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a phenylethyl group and a propyl group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with 2-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Safety measures must be in place to handle the reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-phenylethyl-1H-pyrazole: Similar structure but lacks the propyl group.

    1-propyl-1H-pyrazole-3-carbaldehyde: Precursor in the synthesis of the target compound.

    2-phenylethylamine: Another precursor used in the synthesis

Uniqueness

(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2-phenyl-N-[(1-propylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C15H21N3/c1-2-11-18-12-9-15(17-18)13-16-10-8-14-6-4-3-5-7-14/h3-7,9,12,16H,2,8,10-11,13H2,1H3

InChI Key

QGTKBIUJKKMUFN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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